molecular formula C18H21BO4 B14386776 5,5-Diphenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane CAS No. 89561-43-3

5,5-Diphenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane

Cat. No.: B14386776
CAS No.: 89561-43-3
M. Wt: 312.2 g/mol
InChI Key: BCBZJXWCGCPMNZ-UHFFFAOYSA-N
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Description

5,5-Diphenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a dioxaborinane ring substituted with diphenoxy and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diphenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acid derivatives with appropriate phenol and isopropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxaborinane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5,5-Diphenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert it into different boron-containing compounds.

    Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may require catalysts like palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron hydrides or other reduced boron compounds.

Scientific Research Applications

5,5-Diphenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane has several scientific research applications, including:

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

    Materials Science: The compound is explored for its potential in creating novel materials with unique properties.

    Medicinal Chemistry: Research is ongoing to investigate its potential as a precursor for boron-containing drugs.

    Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 5,5-Diphenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane involves its ability to interact with other molecules through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in.

Comparison with Similar Compounds

Similar Compounds

    Boronic Acids: Compounds containing a boron atom bonded to hydroxyl groups.

    Boranes: Compounds with boron-hydrogen bonds.

    Borates: Compounds containing boron-oxygen bonds.

Uniqueness

5,5-Diphenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which imparts distinct chemical properties compared to other boron-containing compounds

Properties

CAS No.

89561-43-3

Molecular Formula

C18H21BO4

Molecular Weight

312.2 g/mol

IUPAC Name

5,5-diphenoxy-2-propan-2-yl-1,3,2-dioxaborinane

InChI

InChI=1S/C18H21BO4/c1-15(2)19-20-13-18(14-21-19,22-16-9-5-3-6-10-16)23-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3

InChI Key

BCBZJXWCGCPMNZ-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(OC2=CC=CC=C2)OC3=CC=CC=C3)C(C)C

Origin of Product

United States

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